B1575709 Temporin-SHd

Temporin-SHd

Cat. No.: B1575709
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-SHd is a 17-amino acid antimicrobial peptide (Sequence: FLPAALAGIGGILGKLF-NH2) isolated from the skin of the Sahara frog, Pelophylax saharicus . This peptide belongs to the temporin family and is characterized by a low net positive charge (+2) and a C-terminal amidation . This compound displays a broad spectrum of antimicrobial activity, which is unusual for many temporins that are typically active mainly against Gram-positive bacteria . It exhibits potent activity against both Gram-negative and Gram-positive bacteria, including clinical isolates of multi-drug resistant Staphylococcus aureus strains . Furthermore, this compound possesses significant antiparasitic (leishmanicidal) activity, targeting the promastigote and intracellular amastigote forms of Leishmania infantum , which is responsible for visceral leishmaniasis, at concentrations that are not toxic to host macrophages . The mechanism of action of this compound is primarily membranolytic . In membrane-mimetic environments, such as anionic lipid vesicles, the peptide adopts a non-amphipathic α-helical structure . It selectively perturbs anionic bilayer membranes, which mimic the membrane composition of bacteria and parasites, by interacting with the phospholipid head groups and acyl chains . This interaction disrupts lipid packing, leading to membrane permeabilization and disintegration via a "carpet-like" mechanism, ultimately causing cell death . Given its broad-spectrum efficacy and membrane-targeting mechanism, which poses a low risk for inducing microbial resistance, this compound represents a valuable research tool . It is used to study the antiparasitic mechanisms of antimicrobial peptides and serves as a promising template for the design of novel therapeutic agents against antibiotic-resistant bacterial and parasitic infections . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Gram+ & Gram-, Parasites,

sequence

FLPAALAGIGGILGKLF

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Temporin Shd

Primary Structure Elucidation of Temporin-SHd

This compound is a 17-residue antimicrobial peptide. nih.gov Its primary structure, the linear sequence of amino acids, has been determined to be FLPAALAGIGGILGKLF-amide. nih.govresearchgate.net This sequence was elucidated from the cDNA of pre-prothis compound, which was cloned from the skin of the Sahara frog, Pelophylax saharicus. researchgate.net The precursor polypeptide contains a signal peptide, an acidic propiece, and the mature peptide sequence. researchgate.netnih.gov A glycine (B1666218) residue at the C-terminus acts as an amide donor following the removal of a lysine (B10760008) residue. researchgate.net this compound has a net charge of +2. nih.govresearchgate.net

Table 1: Amino Acid Sequence of this compound
PositionAmino AcidAbbreviation
1PhenylalanineF
2Leucine (B10760876)L
3ProlineP
4Alanine (B10760859)A
5AlanineA
6LeucineL
7AlanineA
8GlycineG
9IsoleucineI
10GlycineG
11GlycineG
12IsoleucineI
13LeucineL
14GlycineG
15LysineK
16LeucineL
17PhenylalanineF

Secondary Structure Analysis of this compound in Membrane-Mimicking Environments

The secondary structure of this compound is highly dependent on its environment. While it is unstructured in aqueous solutions, it adopts a defined conformation in the presence of environments that mimic biological membranes. nih.govmdpi.com

Alpha-Helical Propensity and Conformation

In membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, this compound folds into an α-helical structure. nih.govird.fr This conformational change is a common feature of many temporins, enabling them to interact with and disrupt microbial membranes. nih.govresearchgate.net The α-helical content of this compound has been observed to be significant in these environments, reaching up to 82% in DMPC/DMPG large unilamellar vesicles (LUVs), which serve as a model for bacterial membranes. ird.fr

Non-Amphipathic Helical Structure of this compound in Anionic Environments

Unlike many other temporins that form a well-defined amphipathic α-helix with distinct hydrophobic and hydrophilic faces, this compound adopts a non-amphipathic α-helical structure in anionic environments. nih.govird.frresearchgate.net In this conformation, the "polar" face of the helix is not clearly segregated and is composed of neutral glycine, small apolar residues like alanine and proline, in addition to the lysine residue. ird.frresearchgate.net This structural arrangement is thought to be crucial for its mechanism of action, allowing it to strongly and selectively perturb anionic bilayer membranes by interacting with both the polar head groups and the acyl region of the phospholipids (B1166683). nih.govresearchgate.net

Advanced Spectroscopic and Biophysical Characterization of this compound

A variety of advanced spectroscopic and biophysical techniques have been employed to study the detailed structure and conformational dynamics of this compound.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy has been instrumental in confirming the conformational changes of this compound in different environments. nih.govresearchgate.net In aqueous solutions like phosphate-buffered saline (PBS), the CD spectrum of this compound is characteristic of a random coil. nih.gov However, in the presence of membrane-mimicking agents such as DMPC/DMPG LUVs or SDS micelles, the spectrum shows the characteristic minima at approximately 208 and 222 nm, which is indicative of an α-helical structure. nih.govird.fr For instance, in DMPC/DMPG LUVs, this compound exhibits a significant α-helical content of 82%. ird.fr In contrast, in 80 mM SDS, the α-helical content is lower, around 32%. ird.fr

Membrane Interaction Mechanisms of Temporin Shd

Interaction with Anionic Model Membranes and Phospholipids (B1166683)

Temporin-SHd demonstrates a selective and strong interaction with anionic model membranes, which mimic the outer leaflet of bacterial cell membranes. researchgate.netnih.gov This selectivity is a key factor in its ability to target microbial cells over host cells. The peptide, which adopts a non-amphipathic α-helical structure in these membrane-mimetic environments, interacts with both the polar head groups and the acyl region of the phospholipids. researchgate.netnih.gov This interaction is not merely superficial; it leads to significant perturbations within the membrane structure.

Calorimetric studies on model membranes have revealed that this compound, along with its analogs like temporin-SHa and -SHc, resides at the interface between the hydrocarbon core and the aqueous environment of the anionic lipid bilayer. acs.org However, the specific manner of interaction and the resulting membrane disturbance differ among these peptides, suggesting that subtle changes in amino acid sequence can significantly alter the membrane-disturbing mechanism. acs.org For instance, the presence of a basic lysine (B10760008) residue in temporin-SHa contributes to its potent activity against a broad range of microbes, highlighting the importance of electrostatic interactions in the initial binding to anionic membranes. acs.orgmdpi.com

Disruption of Lipid Packing within Bilayer Membranes by this compound

A critical aspect of this compound's mechanism is its ability to disrupt the orderly arrangement of lipids within the bilayer. researchgate.netnih.govresearchgate.net Upon binding, the peptide perturbs the acyl chain packing of the phospholipids. researchgate.netplos.orgnih.gov This disruption is not uniform but rather leads to the formation of distinct domains within the membrane: one phase that is rich in peptides and another that is rich in lipids. researchgate.netnih.gov This phase separation signifies a profound alteration of the membrane's structural integrity.

The insertion of this compound into the membrane creates packing defects, which are essentially voids or areas of lower lipid density. mdpi.com This destabilization of the lipid chains is a crucial precursor to more severe membrane damage. researchgate.net Studies on related temporins, such as temporin-SHe, have shown through techniques like differential scanning calorimetry that the peptide affects both the pretransition and main phase transition of model lipid vesicles, further confirming the deep-seated disruption of lipid organization. uc.ptnih.gov

Membranolytic Modes of Action by this compound

The membrane-disrupting activities of this compound culminate in the lysis of the target cell membrane, a process that can occur through several proposed mechanisms.

Membrane Permeabilization and Depolarization

A primary consequence of this compound's interaction with microbial membranes is a rapid increase in membrane permeability. researchgate.netnih.govresearchgate.netnih.govresearchgate.net This is coupled with membrane depolarization, indicating a loss of the electrochemical gradient across the membrane, which is vital for cellular functions. mdpi.comresearchgate.netnih.govresearchgate.net Functional assays have consistently demonstrated that this compound and its paralogs induce membrane leakage in bacteria. researchgate.netplos.org This permeabilization allows the passage of ions and small molecules, ultimately leading to cell death. acs.org

Transient Pore Formation Hypothesis

The disruption of lipid packing and the subsequent increase in membrane permeability are thought to be facilitated by the formation of transient pores. researchgate.netnih.govscispace.comwilddata.cnsemanticscholar.org According to this hypothesis, once a critical concentration of this compound accumulates within the membrane, the peptide molecules may aggregate to form temporary, pore-like structures. researchgate.netnih.gov These pores are not necessarily stable, long-lived channels but rather dynamic defects in the membrane that allow for the leakage of cellular contents. This model helps to explain the observed size-dependent leakage of molecules from peptide-treated vesicles. mdpi.com

Detergent-Like Effect on Microbial Membranes

At higher concentrations, the membranolytic action of temporins, including potentially this compound, can escalate to a more drastic, detergent-like effect. researchgate.netplos.orgnih.govcdnsciencepub.com In this scenario, the peptide does not just form discrete pores but causes a more generalized disintegration of the membrane bilayer, akin to how a detergent would solubilize lipids. nih.govcdnsciencepub.com This "carpet-like" mechanism involves the peptide coating the membrane surface and, upon reaching a threshold concentration, causing the membrane to fall apart into micelle-like structures. researchgate.netnih.govird.fr

Selective Membrane Interactions of this compound with Microbial Targets

A hallmark of this compound's activity is its selectivity for microbial membranes over those of mammalian cells. researchgate.netnih.govacs.org This selectivity is primarily attributed to the differences in lipid composition between these cell types. Microbial membranes are rich in anionic phospholipids, which provides a strong electrostatic attraction for the positively charged this compound. researchgate.netacs.orgmdpi.comresearchgate.net In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids and cholesterol, presenting a less favorable target for the peptide. acs.org

This selective interaction ensures that this compound preferentially binds to and disrupts the membranes of bacteria and other microbial pathogens, minimizing damage to host tissues. researchgate.netnih.gov The ability to distinguish between target and non-target cells is a crucial feature for the potential development of antimicrobial agents based on this peptide.

Table 1: Summary of this compound's Membrane Interaction Properties

Property Description Supporting Evidence
Target Selectivity Preferentially interacts with anionic microbial membranes over zwitterionic mammalian membranes. Differences in lipid composition (anionic vs. zwitterionic phospholipids) drive electrostatic attraction. researchgate.netacs.orgmdpi.comresearchgate.net
Structural Conformation Adopts a non-amphipathic α-helical structure in membrane-mimetic environments. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govacs.org
Lipid Interaction Interacts with both the polar head groups and the acyl chains of phospholipids. Calorimetric data and molecular dynamics simulations. researchgate.netnih.govacs.org
Membrane Disruption Perturbs lipid packing, leading to phase separation and the formation of peptide-rich and lipid-rich domains. Differential Scanning Calorimetry (DSC) and fluorescence spectroscopy. researchgate.netnih.govresearchgate.net
Permeabilization Induces rapid membrane permeabilization and depolarization. Membrane leakage assays using fluorescent probes and measurement of membrane potential. researchgate.netnih.govresearchgate.netnih.govresearchgate.net

| Mechanism of Lysis | Hypothesized to form transient pores and can exhibit a detergent-like effect at higher concentrations. | Leakage assays, electron microscopy, and molecular modeling. researchgate.netnih.govresearchgate.netmdpi.comnih.govcdnsciencepub.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
Temporin-SHa
Temporin-SHc
Temporin-SHe
Dermaseptin B2
Melittin
[A2,6,9]SHa
[K3]temporin-SHa
Temporin-Tl
Temporin L
Temporin B
Histatine-5
Miltefosine
Jelleine-1
Octa 2
L4H4
HV2
Teixobactin

Biological Activities and Scope of Action of Temporin Shd

Broad-Spectrum Antimicrobial Efficacy of Temporin-SHd

This compound demonstrates significant efficacy against a variety of bacterial pathogens, distinguishing itself as a broad-spectrum agent. nih.gov Its activity extends to both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to multiple conventional antibiotics. nih.govresearchgate.net

This compound shows potent activity against Gram-positive bacteria. nih.govresearchgate.net Its efficacy is particularly notable against clinically relevant and multi-drug resistant strains of Staphylococcus aureus (MRSA). nih.govresearchgate.net Research has shown that this compound has a minimal inhibitory concentration (MIC) of 6.25 μM against MRSA strains ATCC 43300 and ATCC BAA-44. researchgate.net This level of activity highlights its potential as a template for developing new agents to combat antibiotic-resistant infections. The peptide is also highly active against other Gram-positive bacteria, with MIC values ranging from 1.56 to 12.5 µM. ird.fr

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

Bacterial StrainMinimal Inhibitory Concentration (MIC) in μMReference
Staphylococcus aureus ATCC 259235 researchgate.net
Staphylococcus aureus ATCC 43300 (MRSA)6.25 researchgate.net
Staphylococcus aureus ATCC BAA-44 (MRSA)6.25 researchgate.net
Enterococcus faecalis ATCC 2921212.5 ird.fr
Listeria ivanovii CIP 78.426.25 ird.fr
Bacillus megaterium CIP 58.241.56 ird.fr

While many temporins exhibit limited action against Gram-negative bacteria, this compound has demonstrated notable antibacterial activity against this group. nih.govnih.gov This capability is significant, as the outer membrane of Gram-negative bacteria often poses a formidable barrier to antimicrobial peptides. mdpi.com this compound has been shown to be effective against species such as Escherichia coli and Acinetobacter baumannii. ird.fr However, its activity against other Gram-negative pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae has been found to be limited. ird.frnih.gov

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

Bacterial StrainMinimal Inhibitory Concentration (MIC) in μMReference
Escherichia coli ATCC 259225 ird.fr
Acinetobacter baumannii ATCC 1960625 ird.fr
Pseudomonas aeruginosa ATCC 27853>100 ird.fr
Klebsiella pneumoniae ATCC 13883100 researchgate.net
Salmonella enterica sv Typhimurium SL1344>100 ird.fr

Antibacterial Activity Against Gram-Positive Bacteria, Including Multi-Drug Resistant Strains (e.g., Staphylococcus aureus)

Antiparasitic Activity of this compound

A significant feature of this compound is its effectiveness against parasitic protozoa, particularly those belonging to the Trypanosomatidae family. nih.govdoi.org This activity positions it as a noteworthy compound in the search for new antiparasitic treatments.

This compound is active against Leishmania, the parasites responsible for leishmaniasis. doi.org It has demonstrated efficacy against both the extracellular promastigote stage and the intracellular amastigote stage of Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govresearchgate.net Studies have reported an IC50 value of 16.5 μM against L. infantum promastigotes and 23.5 μM against amastigotes, at concentrations that are not toxic to the host macrophages. researchgate.net Its activity also extends to other Leishmania species that cause cutaneous and mucocutaneous forms of the disease, including L. major, L. tropica, L. amazonensis, and L. braziliensis. researchgate.netmdpi.com The mechanism is believed to involve the disruption of the parasite's membrane. mdpi.com

Table 3: Antileishmanial Activity of this compound

Parasite Species and StageIC50 (μM)Reference
Leishmania infantum (Promastigote)16.5 researchgate.net
Leishmania infantum (Amastigote)23.5 researchgate.net
Leishmania major (Promastigote)14.5 researchgate.net
Leishmania tropica (Promastigote)15.5 researchgate.net
Leishmania amazonensis (Promastigote)20.5 researchgate.net
Leishmania braziliensis (Promastigote)18.5 researchgate.net

Beyond Leishmania, this compound has shown activity against other significant trypanosomatid parasites. doi.org It is effective against Trypanosoma brucei, the parasite causing African trypanosomiasis (sleeping sickness), and Trypanosoma cruzi, the agent of Chagas disease. doi.orgplos.org An EC50 value of 16.8 μM was reported for its trypanocidal action against T. cruzi. plos.org This broad antiparasitic profile makes this compound a rare example of a 17-residue temporin with such extensive activity against the Trypanosomatidae family. nih.govresearchgate.net

Table 4: Activity of this compound against Trypanosoma Species

Parasite SpeciesEC50 (μM)Reference
Trypanosoma brucei gambiense12.5 researchgate.net
Trypanosoma cruzi16.8 plos.org

Efficacy Against Leishmania infantum (Promastigote and Amastigote Stages)

Antifungal Potential of this compound and Related Temporins

The antifungal properties of the temporin family are also a subject of scientific investigation. scirp.orgconicet.gov.ar While many temporins show activity against fungi, the potency varies across different peptides. conicet.gov.ar this compound itself has demonstrated moderate activity against yeasts such as Candida albicans and Saccharomyces cerevisiae, with a reported MIC of 50 µM for both. ird.fr

In comparison, related peptides from the same frog, such as Temporin-SHe, show more potent antifungal action. uc.pt For instance, Temporin-SHe has an MIC of 12.5 µM against C. albicans. ird.fr Other synthetic analogs, like [K³]temporin-SHa, have also been developed and show significant activity against a range of medically important yeasts, including various Candida species. cdnsciencepub.comcdnsciencepub.com The research indicates that while this compound possesses baseline antifungal capabilities, other related temporins may hold greater promise as antifungal agents. ird.fr

Table 5: Antifungal Activity of this compound and the related Temporin-SHe

Fungal StrainThis compound MIC (μM)Temporin-SHe MIC (μM)Reference
Candida albicans ATCC 900285012.5 ird.fr
Candida parapsilosis ATCC 220195025 ird.fr
Saccharomyces cerevisiae BY47415012.5 ird.fr

Structural Activity Relationships Sar and Peptide Engineering of Temporin Shd and Analogs

Impact of Amino Acid Sequence and Charge on Temporin-SHd Activity

The biological activity of this compound, a 17-residue antimicrobial peptide (AMP), is intrinsically linked to its amino acid sequence and net positive charge. nih.govresearchgate.net With the sequence FLPAALAGIGGILGKLF-amide, this compound possesses a net charge of +2 at neutral pH, which is a common feature among many temporins. nih.govresearchgate.net This positive charge facilitates the initial electrostatic interaction with the negatively charged components of microbial membranes, a crucial first step in its antimicrobial action.

This compound is characterized by a high prevalence of hydrophobic amino acids. researchgate.net When interacting with anionic membrane-mimicking environments, it adopts a non-amphipathic α-helical structure. nih.govresearchgate.net Unlike classic amphipathic helices where hydrophobic and hydrophilic residues are segregated on opposite faces, the "polar" face of this compound's helix is not distinctly separated and is primarily composed of neutral glycine (B1666218) residues and small nonpolar residues like alanine (B10760859) and proline, in addition to a single lysine (B10760008) residue. ird.fr This structural arrangement allows this compound to strongly perturb anionic bilayer membranes by interacting with both the polar head groups and the acyl region of phospholipids (B1166683). nih.govresearchgate.net This disruption of the lipid packing can lead to the formation of transient pores and subsequent membrane permeabilization once a critical peptide concentration is reached. nih.govresearchgate.net

Comparative Analysis of this compound with Paralogous Peptides (e.g., Temporin-SHa, Temporin-SHe, Temporin-SHf)

The Sahara Frog (Pelophylax saharicus) produces a variety of temporin peptides, including this compound and its paralogs Temporin-SHa, Temporin-SHe, and Temporin-SHf, which differ in their sequence, physicochemical properties, and biological activities. researchgate.netird.fr

This compound vs. Temporin-SHe: Temporin-SHe is the most closely related paralog to this compound, with a 76.5% sequence identity. researchgate.netnih.gov this compound has an additional glycine residue compared to the 16-residue Temporin-SHe. researchgate.netnih.gov Both peptides have a net charge of +2. ird.frresearchgate.net However, Temporin-SHe is slightly more hydrophobic than this compound. researchgate.netnih.gov Their antimicrobial spectra are quite similar, though this compound shows significantly higher activity against E. coli ATCC 25922, while being inactive against P. aeruginosa and Candida parapsilosis, which are susceptible to Temporin-SHe. nih.gov In terms of leishmanicidal activity, Temporin-SHe is more potent against various Leishmania species compared to this compound. nih.gov Structurally, both peptides form α-helices with a "polar" face that is not well-segregated, a departure from the classic amphipathic structure of other temporins like SHa. nih.gov

This compound vs. Temporin-SHa: Temporin-SHa is a shorter, 13-residue peptide and is considered one of the most potent and broad-spectrum temporins. nih.govnih.gov Unlike this compound, Temporin-SHa adopts a well-defined amphipathic α-helical structure. nih.gov Both peptides have a net charge of +2. nih.gov Temporin-SHa is highly effective against Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa. acs.org

This compound vs. Temporin-SHf: Temporin-SHf is an ultrashort, 8-residue peptide, making it one of the smallest linear AMPs found in nature. nih.govnih.gov It is highly hydrophobic and rich in phenylalanine (50%). nih.gov Despite its small size, Temporin-SHf is active against Gram-positive bacteria and E. coli. ird.fr

PeptideSequenceLength (Residues)Net ChargeHydrophobicity (GRAVY)Key Activity Differences from this compound
This compoundFLPAALAGIGGILGKLF-NH217+21.65-
Temporin-SHaFLSGIVGMLGKLF-NH213+2-More potent broad-spectrum activity. nih.gov
Temporin-SHeFLPAALAGIGGILGKL-NH216+21.78More potent against some Leishmania species; active against P. aeruginosa and C. parapsilosis. nih.gov
Temporin-SHfFFFLSRIF-NH28+1-Active against Gram-positive bacteria and E. coli. ird.fr

Rational Design and Modifications of this compound Analogs to Enhance Potency and Spectrum

The structural and physicochemical properties of this compound and its paralogs provide a foundation for the rational design of new analogs with improved antimicrobial potency and a broader spectrum of activity. nih.govmdpi.com Key parameters that are often modified include the net positive charge, hydrophobicity, helicity, and amphipathicity. nih.gov

Effects of Specific Amino Acid Substitutions (e.g., Lysine, Arginine, Hydrophobic Residues)

The introduction of positively charged amino acids, such as lysine and arginine, is a common strategy to enhance the antimicrobial activity of temporin analogs. mdpi.commdpi.com

Lysine (Lys): Increasing the net positive charge by substituting neutral or less basic amino acids with lysine often leads to a broader spectrum of activity, particularly against Gram-negative bacteria. nih.govmdpi.com For example, in analogs of Temporin-GHa, replacing histidine with lysine enhanced activity against Gram-negative bacteria and drug-resistant S. aureus. mdpi.com Similarly, the [K3]SHa analog of Temporin-SHa, where a serine is replaced by a lysine, showed significantly increased activity against Gram-negative bacteria and yeasts/fungi. nih.gov A lysine substitution at position 10 in a Temporin-SHa analog also demonstrated a four-fold increase in activity against certain Gram-negative and Gram-positive bacteria. nih.gov

Arginine (Arg): Arginine, with its guanidinium (B1211019) group, can form multiple hydrogen bonds and is often more effective than lysine at enhancing antimicrobial properties, though it can also increase hemolytic activity. scirp.org In analogs of the ultrashort Temporin-SHf, the insertion of an arginine residue was a key modification in designing derivatives with improved antimicrobial activity. researchgate.netnih.gov The inclusion of arginine residues in Temporin-SHf analogs was also found to increase their activity against the fungus Saccharomyces cerevisiae. scirp.org

Hydrophobic Residues: Modulating hydrophobicity is crucial for optimizing the therapeutic index of AMPs. While high hydrophobicity can enhance antimicrobial activity, it is also often associated with increased cytotoxicity. nih.gov In the design of Temporin-SHa analogs, reducing hydrophobicity on the apolar face of the α-helix was explored to decrease cytotoxic effects. nih.gov Conversely, strategic substitutions with hydrophobic residues can also be beneficial. For instance, analogs of Temporin-SHf with substitutions of hydrophobic groups like α-methyl phenylalanine and p-tbutyl phenylalanine were designed to improve antimicrobial activity. researchgate.netnih.gov

Influence of D-Amino Acid Residues on this compound Analogs

The incorporation of D-amino acids into peptide sequences is a strategy to increase their stability against proteolytic degradation by enzymes, which typically recognize L-amino acids. Analogs of Temporin-SHf containing D-amino acid residues have been synthesized and tested to explore their antimicrobial activity and stability. researchgate.netnih.gov In a study on Temporin-SHa analogs, the substitution of glycine with D-Alanine or other atypical amino acids like D-Phenylalanine and D-Tyrosine was investigated to study the effect of hydrophobicity and stability on antimicrobial efficacy. nih.govnih.gov The resulting analogs emerged as broad-spectrum antibacterial agents. nih.gov

Modulation of Hydrophobicity and Cationicity for Optimized Activity

The optimization of this compound and its analogs hinges on the delicate balance between hydrophobicity and cationicity. acs.orgnih.gov

Increasing Cationicity: An increase in the net positive charge generally enhances the initial electrostatic attraction to negatively charged microbial membranes, which is particularly important for activity against Gram-negative bacteria with their lipopolysaccharide outer layer. mdpi.com This is often achieved by substituting neutral or acidic residues with basic ones like lysine or arginine. nih.govmdpi.com However, excessive positive charge can sometimes lead to increased toxicity. researchgate.net

The rational design of temporin analogs, therefore, involves a multi-parameter optimization process. For example, the [K3]SHa analog of Temporin-SHa has a higher net positive charge and is more amphipathic but less hydrophobic than the parent peptide, which may explain its enhanced antimicrobial spectrum and reduced hemolytic activity. ird.fr This highlights how fine-tuning these physicochemical properties can lead to the development of novel peptide-based therapeutics with improved efficacy and safety profiles.

Biosynthesis and Molecular Biology of Temporin Shd Precursors

Precursor Cloning and Gene Expression in Pelophylax saharicus Skin

The identification and characterization of Temporin-SHd originated from the skin of the North African ranid frog, Pelophylax saharicus. researchgate.net Researchers utilized molecular cloning techniques to isolate the cDNA encoding the precursor of this compound. researchgate.net This process involved using primers that specifically targeted the conserved signal peptide-coding region and the 3'-untranslated region (3'-UTR) of temporin precursor mRNAs. researchgate.net

The cloned cDNA revealed a partial nucleotide sequence that encoded for the pre-prothis compound (ppTemp-SHd). researchgate.net Analysis of this sequence showed that the open reading frame contains a partial signal peptide, which is followed by an acidic propiece, and finally the sequence for the mature this compound peptide. researchgate.netnih.gov The expression of this gene occurs within the granular glands of the frog's skin. mdpi.com

The deduced amino acid sequence for the pre-prothis compound precursor showcases a typical tripartite organization seen in many amphibian antimicrobial peptides. mdpi.comnih.gov This structure includes an N-terminal signal peptide, a central acidic spacer region, and the C-terminal mature peptide. mdpi.comnih.gov The sequence for the mature this compound is followed by a Glycine (B1666218) residue, which acts as an amide donor, and a Lysine (B10760008) residue that is removed by a carboxypeptidase during post-translational modification. researchgate.net This processing results in the C-terminally amidated, 17-residue mature this compound peptide. researchgate.net

This compound is a paralog of another temporin, Temporin-SHe, also found in Pelophylax saharicus. ird.fr These two peptides, belonging to the long temporin subfamily, share a high degree of sequence identity. uc.pt

Ribosomal Synthesis Pathway of Antimicrobial Peptides in Amphibians

Antimicrobial peptides (AMPs) in amphibians, including this compound, are synthesized via the ribosomal pathway, a fundamental process for producing gene-encoded peptides. dergipark.org.trresearchgate.netmdpi.com This pathway is a key component of the innate immune system, providing a rapid first line of defense against pathogens. dergipark.org.tr

The synthesis begins with the transcription of the AMP gene into messenger RNA (mRNA) within the nucleus of granular gland cells in the skin. mdpi.com This mRNA is then translated on ribosomes into a prepropeptide. mdpi.com This initial precursor molecule has a distinct three-part structure:

A Signal Peptide: A short, N-terminal sequence that directs the prepropeptide into the endoplasmic reticulum for secretion. uc.ptkambonomad.com

An Acidic Propiece (or Spacer): An intervening sequence rich in acidic amino acid residues. uc.ptkambonomad.com

The Mature Peptide Sequence: The C-terminal region that will become the active antimicrobial peptide. uc.ptkambonomad.com

Following translation, the prepropeptide undergoes a series of post-translational modifications. The signal peptide is cleaved off, and the resulting propeptide is stored in the large granules of the skin glands. mdpi.comsci-hub.se Upon stimulation, such as injury or stress, the propeptide is released and further processed by enzymes. dergipark.org.tr A key processing step involves cleavage at a specific site, often a Lys-Arg sequence, to release the mature peptide. kambonomad.commdpi.com For this compound, the precursor includes a C-terminal Glycine residue that serves as the donor for C-terminal amidation, a common modification that can enhance peptide stability and activity. researchgate.net

This ribosomal synthesis mechanism allows for the production of a diverse arsenal (B13267) of AMPs from a genetic blueprint, enabling the frog to respond effectively to a wide range of microbial threats. nih.gov

Genetic Relationship and Conservation of Pre-Proform Sequences within the Dermaseptin Superfamily

This compound is a member of the temporin family, which in turn belongs to the much larger Dermaseptin superfamily of host defense peptides. researchgate.netnih.govird.frnih.gov A defining characteristic of this superfamily is the remarkable conservation of the N-terminal preprosequence of their precursors. kambonomad.comsci-hub.seresearchgate.net This conserved region typically consists of an approximately 22-residue signal peptide and an acidic propiece. kambonomad.comsci-hub.se

This high degree of conservation in the preproregion is observed both within and between different frog species, even those that are distantly related. sci-hub.seresearchgate.net For instance, the signal peptide and acidic propiece of precursors for peptides like caerins and aureins from Australian hylid frogs show high similarity to those of South American hylid antimicrobial peptides. kambonomad.com This evolutionary conservation strongly suggests a common ancestral gene for the entire Dermaseptin superfamily. uc.pt

In stark contrast to the conserved preprosequence, the C-terminal region of the precursor, which encodes the mature antimicrobial peptide, is hypervariable. sci-hub.senih.govresearchgate.net This hypervariability gives rise to a vast diversity of mature peptides with different structures, lengths, charges, and antimicrobial activities. nih.gov This unique genetic arrangement, with a highly conserved "cassette" and a hypervariable region, effectively creates a natural combinatorial library of antimicrobial peptides. nih.govembrapa.br

The evolutionary relationship between structurally diverse peptides like dermaseptins, phylloxins, and temporins would not be apparent without the striking conservation of their biosynthetic precursor preproregions. kambonomad.comsci-hub.se This genetic linkage underscores a sophisticated evolutionary strategy for generating peptide diversity to combat a constantly evolving microbial landscape. embrapa.br

Advanced Methodologies for Temporin Shd Research

Peptide Synthesis Techniques (e.g., Solid-Phase FastMoc Chemistry)

The synthesis of Temporin-SHd is efficiently achieved using solid-phase peptide synthesis (SPPS) with FastMoc chemistry. pubcompare.aiscispace.comamazonaws.com This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the N-terminus of the amino acids is a key feature of this approach.

The synthesis process begins with an Fmoc-Rink-Amide PEG MBHA resin. nih.gov The C-terminal amino acid is attached to this resin, and the peptide chain is elongated one amino acid at a time. Each cycle of amino acid addition involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the full-length peptide is assembled. The use of automated peptide synthesizers significantly streamlines this process. nih.govresearchgate.net Once the synthesis is complete, the peptide is cleaved from the resin and any side-chain protecting groups are removed, yielding the crude peptide with a carboxyamidated C-terminus. nih.govresearchgate.net

Purification and Analytical Characterization Methods for this compound

Following synthesis, the crude this compound peptide requires purification and rigorous characterization to ensure its identity and purity before it can be used in further studies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purifying this compound. pubcompare.aiscispace.com This technique separates molecules based on their hydrophobicity. researchgate.netrenyi.hu The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase, typically a C18 matrix. researchgate.netresearchgate.net

A gradient of increasing organic solvent, commonly acetonitrile, is then applied to the column. researchgate.net This causes the peptides to elute from the column in order of increasing hydrophobicity. renyi.hu The elution profile is monitored by detecting the absorbance of the peptide bonds at a specific wavelength. Fractions are collected, and those containing the pure this compound peptide are identified for further analysis. researchgate.net Both analytical and preparative scale RP-HPLC are utilized, with analytical runs confirming purity and preparative runs yielding larger quantities of the purified peptide. researchgate.netnih.gov

Mass Spectrometry (e.g., MALDI-TOF MS)

To confirm the molecular weight and thus the identity of the purified this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is employed. pubcompare.aiscispace.comdntb.gov.ua In this technique, the purified peptide is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid. researchgate.net

A laser is then used to irradiate the sample, causing the desorption and ionization of the peptide molecules. These ions are accelerated into a flight tube, and their time of flight to the detector is measured. The time of flight is directly proportional to the mass-to-charge ratio of the ion, allowing for a precise determination of the peptide's molecular weight. researchgate.net Further confirmation of the peptide's primary structure can be achieved through tandem mass spectrometry (MALDI-TOF-TOF), where the precursor ion is fragmented and the resulting fragment ions are analyzed. researchgate.net

Microscopic Techniques for Visualizing this compound Membrane Interactions

Understanding how this compound exerts its antimicrobial effects requires visualizing its interaction with microbial membranes at a high resolution. Advanced microscopic techniques are instrumental in revealing the morphological changes induced by the peptide.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for imaging the effects of this compound on membrane topography at the nanoscale. nih.govucl.ac.uk This technique uses a sharp tip mounted on a flexible cantilever to scan the surface of a sample. ucl.ac.uk By monitoring the deflection of the cantilever, a three-dimensional image of the surface can be generated. ucl.ac.uk

In the context of this compound research, AFM has been used to visualize the peptide's interaction with model lipid bilayers that mimic bacterial membranes. mdpi.com These studies can reveal how the peptide disrupts the lipid packing and alters the membrane structure. researchgate.net AFM can be performed in liquid environments, allowing for the real-time observation of membrane damage induced by the peptide. ucl.ac.be The high resolution of AFM can show changes in membrane roughness and the formation of pores or other defects caused by this compound. nih.govmdpi.com

Field Emission Gun-Scanning Electron Microscopy (FEG-SEM)

Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) provides high-resolution images of the surface of whole cells, allowing for the visualization of the morphological changes induced by this compound on bacteria and parasites. nih.govresearchgate.net FEG-SEM utilizes a field emission gun to produce a fine electron beam, resulting in higher resolution and greater depth of field compared to conventional SEM. nih.govukri.org

Studies using FEG-SEM have shown that this compound can cause significant damage to the cell membranes of microorganisms. nih.gov Images reveal alterations in cell shape, membrane blebbing, and the formation of surface irregularities upon treatment with the peptide. researchgate.net This technique is crucial for correlating the membrane-disrupting properties observed in model systems with the actual damage inflicted on living pathogens. nih.govresearchgate.net

Biophysical Assays for Mechanistic Insights

To understand the fundamental mechanisms by which this compound exerts its antimicrobial activity, researchers employ a variety of advanced biophysical assays. These techniques provide detailed insights into the peptide's interactions with cell membranes, which are considered its primary target. By using model membrane systems and sensitive detection methods, it is possible to quantify the peptide-induced changes in membrane structure and function, such as perturbation of the lipid bilayer, loss of membrane integrity (permeabilization), and dissipation of the membrane potential (depolarization).

Differential Scanning Calorimetry (DSC) for Membrane Perturbation Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermodynamic technique used to study the phase transitions of lipids in model membranes, such as multilamellar vesicles (MLVs). By measuring the heat changes associated with the lipid phase transition from a gel state to a liquid-crystalline state, DSC can reveal how a peptide interacts with and perturbs the lipid bilayer.

In the study of this compound and its paralogs, DSC has been instrumental in characterizing their interaction with anionic model membranes, which mimic the composition of bacterial cytoplasmic membranes. researchgate.netnih.gov Research has shown that this compound strongly and selectively perturbs anionic lipid bilayers. nih.gov The peptide interacts with both the polar head groups and the acyl region of the phospholipids (B1166683). nih.gov This interaction leads to a disruption of the lipid packing within the bilayer. researchgate.netnih.gov A key finding from calorimetric data is that this interaction can result in the formation of segregated regions within the membrane: one phase that is rich in the peptide and another that is lipid-rich. researchgate.netnih.gov

Studies on the closely related paralog, Temporin-SHe, using MLVs composed of a 3:1 mixture of DMPC and DMPG, provide specific insights into this process. nih.gov The thermogram of pure DMPC/DMPG vesicles shows a characteristic main phase transition. However, the addition of the peptide at increasing peptide-to-lipid molar ratios leads to significant changes in this transition, indicating a strong destabilization of the lipid chain packing. nih.govresearchgate.net Similar effects are observed with other temporins, where analogs can completely abolish the main lipid-phase transition at sufficient concentrations, demonstrating a potent disruption of the acyl chain packing of the bilayer via a detergent-like effect. nih.gov This profound alteration of the bilayer structure is a critical step that precedes the loss of membrane integrity. researchgate.netnih.gov

Peptide Concentration (Peptide:Lipid Ratio)Observed Effect on Anionic DMPC/DMPG VesiclesReference
Control (0)Sharp, well-defined main phase transition peak. nih.gov
1:200Broadening of the phase transition peak and a slight decrease in transition enthalpy (ΔH). nih.gov
1:100Further broadening of the peak and a significant decrease in transition enthalpy (ΔH). nih.govnih.gov
1:50Complete abolishment of the main lipid-phase transition. nih.govnih.gov

Fluorescence-Based Assays for Membrane Permeabilization and Depolarization

Fluorescence-based assays are essential tools for investigating the functional consequences of peptide-membrane interactions in real-time. These assays use specific fluorescent dyes that report on changes in membrane potential and integrity.

Membrane Depolarization: The dissipation of the bacterial membrane potential is a key indicator of antimicrobial peptide activity. This is often measured using potential-sensitive fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (diSC₃(5)). nih.gov This cationic dye accumulates on hyperpolarized membranes, leading to self-quenching of its fluorescence. When a peptide disrupts the membrane potential, the dye is released into the cytoplasm, resulting in a measurable increase in fluorescence. nih.govresearchgate.net

Studies on Staphylococcus aureus have shown that this compound and its paralog Temporin-SHe are both capable of dissipating the bacterial membrane potential. nih.gov Research revealed that Temporin-SHe induced an instantaneous and more substantial depolarization compared to this compound, an effect comparable to the pore-forming peptide melittin, which is often used as a positive control. nih.govresearchgate.net This rapid collapse of the membrane potential is a critical event in the peptide's bactericidal mechanism. researchgate.netnih.gov

Membrane Permeabilization: Membrane permeabilization refers to the peptide's ability to create pores or defects in the membrane, allowing the passage of molecules that are normally excluded. This can be monitored using dyes like SYTOX Green or by measuring the leakage of pre-encapsulated fluorescent markers like calcein (B42510) from large unilamellar vesicles (LUVs). nih.govbiorxiv.org SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of intact cells; its fluorescence increases dramatically upon binding to intracellular nucleic acids when the membrane is compromised. biorxiv.orgunimi.it Calcein leakage assays measure the increase in fluorescence as the self-quenched dye is released from vesicles into the surrounding medium. nih.govacs.org The disruption of the lipid packing by this compound is believed to lead to the formation of transient pores, causing membrane permeation once a certain threshold of peptide accumulation is reached. nih.gov

Assay TypeFluorescent ProbePrincipleFinding for this compound/ParalogsReference
Depolarization diSC₃(5)Release from a quenched state on the membrane upon potential collapse leads to increased fluorescence.This compound and Temporin-SHe cause rapid depolarization of the S. aureus membrane. nih.gov nih.govresearchgate.net
Permeabilization CalceinRelease from self-quenching inside lipid vesicles upon membrane leakage leads to increased fluorescence.Temporin family peptides induce leakage from anionic vesicles. nih.govacs.org nih.govacs.org
Permeabilization SYTOX GreenEnters cells with compromised membranes and fluoresces upon binding to nucleic acids.Temporin analogs are shown to permeabilize the membranes of fungi like C. albicans. biorxiv.orgunimi.it biorxiv.orgunimi.it

Pre Clinical Research Directions and Conceptual Applications of Temporin Shd

Potential as a Template for Novel Antimicrobial and Antiparasitic Agents

Temporin-SHd, a 17-residue peptide (FLPAALAGIGGILGKLF-amide) isolated from the Sahara frog (Pelophylax saharicus), has emerged as a significant template for the development of new antimicrobial and antiparasitic drugs. nih.govresearchgate.netdoi.org Its broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as parasites like Leishmania, makes it a compelling starting point for drug design. researchgate.netnih.gov

The unique structural and functional properties of this compound underpin its potential as a therapeutic template. It adopts a non-amphipathic α-helical structure in membrane-like environments, allowing it to strongly interact with and disrupt the anionic membranes characteristic of many pathogens. researchgate.netnih.gov This mechanism involves the perturbation of the lipid bilayer, leading to the formation of transient pores and subsequent membrane permeabilization. nih.gov

Researchers are actively exploring analogs of this compound and other temporins to enhance their therapeutic properties. For instance, the paralog Temporin-SHe, while also demonstrating broad-spectrum antibacterial and leishmanicidal activity, exhibits higher cytotoxicity. nih.gov This highlights a key area of research: modifying the peptide structure to improve selectivity for microbial targets over host cells. Such modifications often involve altering the peptide's hydrophobicity and net charge to optimize the balance between antimicrobial efficacy and toxicity. nih.govnih.gov

The activity of this compound against various Leishmania species, the causative agents of leishmaniasis, is particularly noteworthy. doi.orgmdpi.comresearchgate.net It has shown effectiveness against both the promastigote and the clinically relevant intracellular amastigote stages of Leishmania infantum. researchgate.netnih.gov This anti-leishmanial activity, coupled with its action against other trypanosomatid parasites, positions this compound as a valuable tool for understanding the antiparasitic mechanisms of antimicrobial peptides (AMPs) and for designing novel agents against these neglected tropical diseases. doi.orgnih.gov

The following table provides a summary of the antimicrobial and antiparasitic activities of this compound against various pathogens.

PathogenTypeActivityReference
Staphylococcus aureus (including MRSA)Gram-positive bacteriaPotent antibacterial activity researchgate.netnih.gov
Gram-negative bacteriaGram-negative bacteriaPotent antibacterial activity researchgate.netnih.gov
Leishmania infantum (promastigote)Parasite (Protozoa)Antiparasitic activity researchgate.netmdpi.comresearchgate.net
Leishmania infantum (amastigote)Parasite (Protozoa)Antiparasitic activity researchgate.netresearchgate.net
Leishmania majorParasite (Protozoa)Antiparasitic activity mdpi.comresearchgate.net
Leishmania tropicaParasite (Protozoa)Antiparasitic activity mdpi.comresearchgate.net
Leishmania amazonensisParasite (Protozoa)Antiparasitic activity mdpi.comresearchgate.net
Leishmania braziliensisParasite (Protozoa)Antiparasitic activity mdpi.comresearchgate.net
Trypanosoma bruceiParasite (Protozoa)Antiparasitic activity doi.orgresearchgate.net
Trypanosoma cruziParasite (Protozoa)Antiparasitic activity doi.orgresearchgate.net

Strategies to Overcome Challenges in Peptide-Based Therapeutics (e.g., Resistance Development)

The development of microbial resistance to conventional antibiotics is a major global health concern, driving the search for alternative therapeutics like antimicrobial peptides (AMPs). mdpi.commdpi.com AMPs, including this compound, are considered promising candidates due to their rapid, membrane-disrupting mechanism of action, which is believed to make the development of resistance more difficult for bacteria compared to traditional antibiotics. nih.govnih.gov However, the potential for resistance to AMPs still exists, necessitating strategies to overcome this and other challenges inherent in peptide-based drug development. mdpi.comnih.gov

One of the primary strategies involves the rational design and synthesis of peptide analogs with improved properties. nih.gov This can include:

Amino Acid Substitution: Replacing specific amino acids to enhance antimicrobial activity, broaden the spectrum, or reduce toxicity. For example, substituting histidine with lysine (B10760008) in some temporin analogs has been shown to increase the net positive charge and enhance activity against Gram-negative bacteria. mdpi.com

Modifying Physicochemical Properties: Adjusting hydrophobicity and amphipathicity to improve selectivity for microbial membranes over host cells, thereby reducing cytotoxicity. nih.govnih.gov

Creating Hybrid Peptides: Combining fragments from different peptides to create novel molecules with synergistic or enhanced activities. nih.gov This approach can merge the beneficial attributes of multiple parent peptides. doi.org

Chemical Modifications: Introducing non-natural amino acids or other chemical moieties to increase stability against proteolytic degradation, a common issue with peptide drugs. nih.gov

Multipassage resistance selection studies on temporins have indicated that they are less prone to inducing resistance in bacteria like Escherichia coli. nih.gov The "carpet-like" mechanism, where peptides accumulate on and disrupt the membrane, is a key factor. nih.govfrontiersin.org This broad interaction with the entire membrane makes it challenging for bacteria to develop resistance through single-point mutations. nih.gov

Furthermore, the ability of AMPs to target multiple aspects of the microbial cell, not just the membrane, adds to their robustness against resistance. mdpi.com Some AMPs can translocate across the membrane and interact with intracellular targets like DNA and RNA. mdpi.com

Synergistic Action of this compound with Conventional Therapeutic Agents (Conceptual)

A promising conceptual approach to enhance the efficacy of antimicrobial therapies and combat resistance is the use of antimicrobial peptides (AMPs) like this compound in combination with conventional antibiotics. mdpi.compreprints.org This synergistic strategy leverages the different mechanisms of action of the two types of agents to produce a greater therapeutic effect than either could achieve alone. preprints.org

The primary mechanism behind this synergy is often the ability of the AMP to permeabilize the bacterial membrane. preprints.org By disrupting the membrane integrity, this compound could facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. preprints.org This could potentially restore the effectiveness of antibiotics to which bacteria have developed resistance through mechanisms that limit drug uptake.

Studies on other temporins and AMPs have demonstrated the viability of this approach. For instance, the analog [K3]temporin-SHa has shown synergistic effects with the antifungal drug amphotericin B. cdnsciencepub.com This suggests that a similar potential for synergy exists for this compound. Combining AMPs with conventional antibiotics can lead to:

Enhanced Potency: Achieving the desired therapeutic effect with lower doses of each agent. mdpi.com

Reduced Side Effects: Lowering the dose of conventional antibiotics can minimize their associated toxicities. cdnsciencepub.com

Overcoming Resistance: Making resistant bacteria susceptible to existing antibiotics again. preprints.org

Slowing Resistance Development: The multi-pronged attack makes it more difficult for bacteria to evolve resistance. acs.org

While specific studies on the synergistic action of this compound with conventional antibiotics are still largely conceptual, the principle is well-established within the field of AMP research. preprints.orgconicet.gov.ar Further investigation into combinations of this compound with various classes of antibiotics against a range of multidrug-resistant pathogens is a critical area for future pre-clinical research.

Future Research Trajectories for Temporin Shd Studies

Elucidation of Detailed Molecular Interactions and Binding Dynamics

A fundamental avenue for future research lies in achieving a more granular understanding of how Temporin-SHd interacts with and disrupts microbial membranes. Current studies indicate that this compound adopts a non-amphipathic α-helical structure when in anionic membrane-mimetic environments. researchgate.netresearchgate.net Its mechanism involves the strong perturbation of these anionic bilayers, a characteristic feature of bacterial membranes. researchgate.net

Future investigations should aim to:

Map Key Residue Interactions: Pinpoint the specific amino acid residues in this compound that are critical for binding to lipid head groups and for insertion into the acyl region of phospholipids (B1166683).

Characterize Pore Formation: While the formation of transient pores is suggested, the precise nature, size, and lifespan of these pores remain to be elucidated. researchgate.net Advanced imaging and biophysical techniques could visualize these membrane-disrupting events in real-time.

Analyze Lipid-Specific Interactions: Differential scanning calorimetry has shown that temporins like Temporin-SHa and -SHc interact differently with anionic versus zwitterionic vesicles. acs.org Similar detailed calorimetric studies on this compound would clarify its selectivity for microbial over mammalian membranes.

Understand Kinetic Profiles: Research has shown that while this compound can depolarize the membrane of S. aureus, this does not always lead to rapid cell death at all effective concentrations, suggesting a complex relationship between membrane perturbation and bactericidal activity that warrants further study. mdpi.com

Characteristic Finding Source(s)
Secondary Structure Adopts a non-amphipathic α-helix in anionic membrane environments. researchgate.netresearchgate.net
Binding Target Interacts with polar head groups and the acyl region of phospholipids in anionic bilayers. researchgate.net
Mechanism of Action Perturbs lipid packing, leading to the formation of transient pores and membrane permeabilization. researchgate.net
Membrane Depolarization Capable of depolarizing the cytoplasmic membrane of S. aureus. mdpi.com
Hydrophobicity Slightly less hydrophobic than its paralog, Temporin-SHe. mdpi.com

Exploration of Novel this compound Analogs with Enhanced Specificity

The development of synthetic analogs is a promising strategy to enhance the therapeutic properties of natural peptides. While research into specific analogs of this compound is still emerging, studies on other temporins provide a clear roadmap for future design strategies. The primary goals are to broaden the spectrum of activity, increase potency, and improve selectivity to minimize potential toxicity. cnr.itmdpi.com

Key strategies for developing novel this compound analogs include:

Increasing Net Positive Charge: A common strategy in temporin analog design is the substitution of neutral or acidic amino acids with basic residues like lysine (B10760008). mdpi.comnih.gov For example, the Temporin-SHa analog [K3]SHa, which has an increased positive charge, showed improved activity against a range of bacteria and yeasts. nih.govcdnsciencepub.com Applying this to this compound could enhance its interaction with negatively charged bacterial membranes.

Modulating Hydrophobicity: The balance between hydrophobicity and cationicity is crucial for activity and selectivity. cnr.it For other temporins, hydrophobicity has been carefully adjusted to improve antimicrobial action while reducing hemolytic activity. mdpi.com Future work could involve substituting specific residues in this compound to fine-tune this balance for optimal performance.

Amino Acid Scanning: Alanine (B10760859) scanning studies on peptides like temporin B have successfully identified residues that are fundamental for antimicrobial activity. mdpi.com A similar systematic substitution approach for this compound would reveal which positions are mutable and which are essential, guiding more complex analog designs.

Analog Design Strategy (from other Temporins) Example Peptide Modification Outcome Source(s)
Increase Cationicity [K3]SHa (from Temporin-SHa)Replaced a serine with a lysine to increase the net positive charge.Improved activity against bacteria and yeasts. nih.govcdnsciencepub.com
Increase Cationicity L-K6 (from Temporin 1CEb)Introduced lysine residues to achieve a +7 charge.Increased activity against Gram-positive and Gram-negative bacteria with reduced hemolytic activity. mdpi.com
Modulate Hydrophobicity & Cationicity Temporin 1CEa AnalogsIntroduced lysine and leucine (B10760876) residues on different faces of the helix.Enhanced cancer cell specificity and reduced hemolytic activity. cnr.itmdpi.com
Amino Acid Substitution Temporin B AnalogsSubstituted glycine (B1666218) with alanine.Slightly improved activity against Gram-positive bacteria. mdpi.com

Integration of this compound Research with Advanced Computational and Bioinformatic Approaches

The integration of computational and bioinformatic tools offers a powerful, cost-effective, and rapid means to accelerate the discovery and optimization of AMPs like this compound. biorxiv.orgmdpi.com These approaches can predict structure, simulate membrane interactions, and screen virtual libraries of peptide analogs before undertaking expensive and time-consuming laboratory synthesis.

Future research should leverage:

Molecular Dynamics (MD) Simulations: All-atom and coarse-grained MD simulations can provide dynamic, high-resolution insights into how this compound and its analogs bind to and disrupt model bacterial membranes. acs.org These simulations can visualize peptide aggregation, insertion depth, and the formation of membrane defects, complementing experimental data. mdpi.comacs.org

Ab Initio 3D Structure Prediction: Servers and algorithms like QUARK can predict the three-dimensional structure of novel peptide sequences from their amino acid composition alone. biorxiv.org This is invaluable for designing this compound analogs with specific structural properties, such as a stable α-helix, which is often crucial for activity. biorxiv.orgacs.org

Machine Learning and Scoring Card Methods: Computational tools like the Scoring Card Method (SCM) can analyze peptide sequences to identify those with a high propensity for a specific activity, such as killing MRSA. nih.gov Given that this compound is active against MRSA, these methods could be used to design and pre-screen novel analogs with potentially superior anti-MRSA activity. nih.gov

Integrated 'Omics' Approaches: Advanced bioinformatic platforms that integrate transcriptomic and proteomic data can be used to understand the broader biological impact of this compound on target pathogens, moving beyond simple membrane disruption to identify potential intracellular targets or pathways affected by the peptide. nih.gov

Computational/Bioinformatic Approach Application in Peptide Research Potential for this compound Source(s)
Molecular Dynamics (MD) Simulations Simulating peptide-membrane interactions to observe binding, insertion, and oligomerization.Elucidate the precise mechanism of membrane disruption by this compound and its analogs at an atomic level. mdpi.comacs.org
Ab Initio Modeling Predicting the 3D structure of novel peptide sequences in different environments.Design analogs with optimized and stable secondary structures for enhanced activity. biorxiv.org
Scoring Card Method (SCM) Identifying and characterizing peptides with specific antimicrobial properties (e.g., anti-MRSA) based on sequence.Screen virtual libraries of this compound analogs to predict their efficacy against specific pathogens like MRSA. nih.gov
Integrated Multi-Omics Analysis Combining transcriptomics and proteomics to analyze the global cellular response to a peptide.Uncover the full spectrum of cellular processes in pathogens that are affected by this compound treatment. nih.gov

Q & A

Q. What experimental models are most appropriate for evaluating Temporin-SHd's antiparasitic efficacy?

Methodological Answer: In vitro models using Trypanosoma cruzi epimastigotes are standard for initial screening due to their scalability and reproducibility. Protocols involve incubating parasites with this compound at varying concentrations (e.g., IC50 = 16.8 µM) and assessing viability via fluorescence assays . Transitioning to in vivo models (e.g., murine Chagas disease) requires pharmacokinetic optimization to address peptide stability and bioavailability .

Q. How does this compound's structural configuration influence its mechanism of action?

Methodological Answer: this compound’s α-helical cationic structure (+2 charge) enables electrostatic interactions with negatively charged parasite membranes. Techniques like circular dichroism spectroscopy and molecular dynamics simulations can validate structural stability under physiological conditions. Membrane disruption assays (e.g., fluorescent dye leakage) confirm pore formation as a primary mechanism .

Q. What metrics should researchers prioritize when comparing this compound to other antimicrobial peptides (AMPs)?

Methodological Answer: Key metrics include:

  • Antiparasitic activity : IC50 values against target organisms (e.g., T. cruzi epimastigotes).
  • Selectivity index : Ratio of hemolytic activity (e.g., HC50) to antiparasitic efficacy. This compound exhibits low hemolysis (HC50 > 100 µM), making it favorable .
  • Structural parameters : Charge, hydrophobicity, and post-translational modifications (e.g., C-terminal amidation) .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound's hemolytic effects across studies?

Methodological Answer: Discrepancies may arise from differences in:

  • Peptide purity : HPLC and mass spectrometry ensure >95% purity.
  • Assay conditions : Standardize erythrocyte sources (e.g., human vs. murine) and incubation times.
  • Concentration thresholds : this compound’s HC50 is concentration-dependent; comparative studies must report dose-response curves .

Q. What strategies optimize this compound's therapeutic index while minimizing toxicity?

Methodological Answer:

  • Sequence modification : Introduce D-amino acids to enhance protease resistance.
  • Liposomal encapsulation : Improves biodistribution and reduces off-target effects.
  • Combination therapy : Synergistic use with existing antiparasitic agents (e.g., benznidazole) to lower effective doses .

Q. How should researchers design studies to validate this compound's in vivo efficacy against T. cruzi?

Methodological Answer:

  • Animal models : Use immunocompetent mice infected with bioluminescent T. cruzi strains for real-time monitoring.
  • Dosage regimens : Optimize via pharmacokinetic/pharmacodynamic (PK/PD) modeling.
  • Endpoint analysis : Measure parasite load via qPCR and assess cardiac tissue damage histologically .

Q. What computational tools are effective for predicting this compound's interactions with host membranes?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and coarse-grained molecular dynamics (e.g., MARTINI force field) simulate peptide-membrane interactions. Validate predictions with experimental data from neutron reflectometry or atomic force microscopy .

Data Analysis and Presentation Guidelines

Q. How should researchers present this compound's activity data to ensure reproducibility?

Methodological Answer:

  • Tables : Include IC50, HC50, and selectivity indices with standard deviations (e.g., Table 1).
  • Figures : Use dose-response curves for antiparasitic and hemolytic activities. Annotate structural diagrams with critical residues .
  • Statistical methods : Specify ANOVA or non-parametric tests for inter-group comparisons .

Q. How can researchers mitigate bias when interpreting this compound's preclinical data?

Methodological Answer:

  • Blinded analysis : Separate teams for data collection and interpretation.
  • Pre-registration : Document hypotheses and analytical plans in open-access repositories (e.g., OSF).
  • Negative results : Publish nonsignificant findings to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.